![molecular formula C16H25N3O4S B2920280 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(propan-2-yl)acetamide CAS No. 1251681-55-6](/img/structure/B2920280.png)
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C16H25N3O4S and its molecular weight is 355.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Pyridine and Pyrimidine Derivatives
2-aza-1,3-dienes, bearing donor substituents, have been prepared for the construction of pyridine or pyrimidine derivatives. These compounds are synthesized through reactions involving electron-deficient dienophiles, yielding tetrahydropyridines and pyrimidines with exo selectivity. This method provides a pathway for the synthesis of highly substituted compounds relevant to medicinal chemistry and materials science (Morel et al., 1996).
2. Corrosion Inhibition
New long alkyl side chain acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds show promising inhibition efficiencies, demonstrating the potential of similar structures in protecting metals against corrosion in various industrial applications (Yıldırım & Cetin, 2008).
3. Chemical Transformations for Heterocyclic Compounds
Research has focused on the synthesis and transformation of spiro thiazolinone heterocyclic compounds, showcasing the versatility of similar chemical frameworks in generating bioactive fused heterocyclic compounds. Such processes underline the importance of these structures in developing new pharmaceuticals (Patel & Patel, 2015).
4. Novel Transformations for Fluorescent Heterocycles
Annelated 2-amino pyridines, such as pyrrolo[2,3-b]pyridines, have been synthesized through a sequence involving coupling, isomerization, and cyclocondensation. These heterocycles are not only highly fluorescent but also exhibit partial pH sensitivity, illustrating the potential for creating advanced materials with specific optical properties (Schramm et al., 2006).
5. Palladium-Catalyzed Carbonylation for Heterocyclic Derivatives
A multicomponent approach has been reported for synthesizing 2-(imidazo[1,2-a]pyridin-3-yl)-N,N-dialkylacetamides, highlighting the efficiency of palladium-catalyzed carbonylation in creating compounds with potential CNS activity. This approach underscores the significance of catalysis in the efficient and selective synthesis of complex heterocyclic structures (Veltri et al., 2020).
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-13(2)17-15(20)12-18-9-7-8-14(16(18)21)24(22,23)19-10-5-3-4-6-11-19/h7-9,13H,3-6,10-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYOHGLBMFJXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-Isopropyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2920197.png)

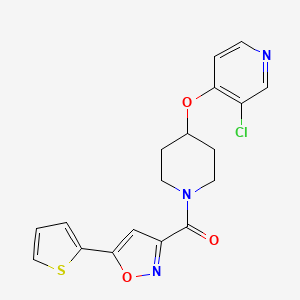
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2920201.png)
![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920203.png)

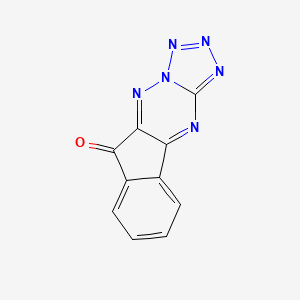
![7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![n-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide](/img/structure/B2920210.png)
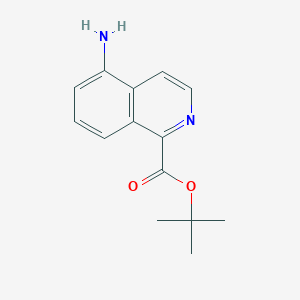
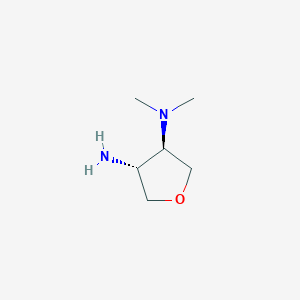
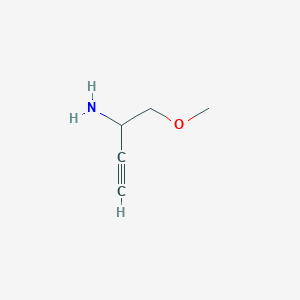
![3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2920217.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2920220.png)
